3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid
Description
3-[(2,6-Dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a methylsulfanyl group substituted at the 3-position of the thiophene ring. This group is further modified with a 2,6-dichlorophenyl moiety, imparting distinct electronic and steric properties to the molecule. The compound’s structure combines a heteroaromatic thiophene core with a lipophilic dichlorophenyl substituent, which may influence its physicochemical behavior (e.g., solubility, partition coefficients) and biological activity.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-3-9(14)7(8)6-18-10-4-5-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGISFNPSRWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the cyclization of sulfur-containing precursors with carbonyl compounds.
Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions using 2,6-dichlorobenzene as the starting material.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms or the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carboxylic Acid Derivatives
The compound shares structural homology with thiophene-2-carboxylic acid amides studied by Hollósy et al. (e.g., T1–T6). These analogs differ in their substituents at the 3-position, which include triazolo, methoxyphenyl, and halogenated aryl groups. Key findings from Hollósy et al.:
- Lipophilicity: Thiophene derivatives exhibited higher calculated logP (clogP) values compared to furan analogs, correlating with enhanced antiproliferative activity (LD50) against A431 human epidermoid carcinoma cells .
- Activity : N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid (T4) showed superior potency (LD50 = 12.5 µM) compared to furan derivatives, highlighting the role of the thiophene core in bioactivity .
Table 1 : Comparison of Thiophene-2-Carboxylic Acid Derivatives
| Compound | Substituent (3-position) | clogP | LD50 (µM) |
|---|---|---|---|
| T1 | N-(3-triazolo) | 1.42 | 45.2 |
| T3 | N-(4-methoxyphenyl) | 2.01 | 28.7 |
| T4 | N-(4-fluorophenyl) | 2.15 | 12.5 |
| Target Compound | (2,6-dichlorophenyl)methylsulfanyl | ~3.2 | N/A |
Note: Target compound’s clogP estimated based on substituent contributions .
Isoxazole-Based Analogs
The isoxazole derivative 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4) shares the dichlorophenyl group but replaces the thiophene core with an isoxazole ring. Key differences:
- Physicochemical Properties : Higher melting point (221–222°C) and molecular weight (272.08 g/mol) compared to thiophene derivatives, likely due to increased rigidity of the isoxazole ring .
- Applications : Isoxazole derivatives are commonly used in antibiotics (e.g., dicloxacillin), suggesting divergent biological targets compared to thiophene-based molecules .
Table 2 : Thiophene vs. Isoxazole Core Comparison
Anticancer Thiophene Derivatives
Thiophene-2-carboxylic acids with pyrrolo-pyrimidine and triazole substituents (e.g., compounds 16 and 19b from ) demonstrate potent anticancer activity. For example:
- Compound 16 : LD50 = 1.8 µM (vs. doxorubicin at 2.5 µM) against MCF-7 breast cancer cells.
- Compound 19b : LD50 = 1.2 µM, attributed to the 4-chlorophenyl and triazolo groups enhancing DNA intercalation or kinase inhibition .
The target compound’s methylsulfanyl-dichlorophenyl group may confer similar lipophilicity, but its mechanism of action could differ due to the absence of fused heterocyclic systems present in ’s derivatives.
Dichlorophenyl-Containing Pharmaceuticals
Dicloxacillin sodium, a β-lactam antibiotic, incorporates a 3-(2,6-dichlorophenyl)-5-methyl-isoxazole group. This highlights the dichlorophenyl moiety’s role in enhancing target affinity (e.g., penicillin-binding proteins) and metabolic stability . While the target compound lacks the β-lactam ring critical for antibiotic activity, its dichlorophenyl group may similarly improve pharmacokinetic properties.
Key Takeaways
- Structural Influence : The thiophene core and dichlorophenyl substituent position this compound within a class of molecules with tunable lipophilicity and bioactivity.
- Design Opportunities : Hybridizing the methylsulfanyl group with fused heterocycles (e.g., triazolo, pyrrolo-pyrimidine) could enhance potency, as seen in .
Table 3 : Summary of Comparative Features
Biological Activity
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid is a thiophene derivative characterized by the presence of a 2,6-dichlorophenyl group and a methylsulfanyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction or Paal-Knorr synthesis.
- Introduction of the 2,6-Dichlorophenyl Group : This is typically done via electrophilic aromatic substitution.
- Attachment of the Methylsulfanyl Group : This can be introduced through nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In studies involving various bacterial strains, this compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have shown promising results.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HCT-15 (colon carcinoma) and A431 (epidermoid carcinoma). The results indicated an IC50 value of approximately , suggesting significant cytotoxicity.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-15 | 20 |
| A431 | 25 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using in vivo models. It was found to reduce inflammation markers significantly when administered in controlled doses.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in inflammation and cancer pathways. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and biological efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The methylsulfanyl group is essential for enhancing solubility and biological activity.
- The dichlorophenyl moiety contributes significantly to the compound's potency against microbial and cancerous cells.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid, and what are the critical reaction parameters?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-carboxylic acid derivatives are often functionalized at the sulfur position using alkyl halides or thiol-reactive reagents. A critical step involves coupling the 2,6-dichlorobenzylthiol group to the thiophene core under anhydrous conditions (e.g., dry CH₂Cl₂) with nitrogen protection to prevent oxidation . Reaction temperature (e.g., reflux at 40–60°C) and stoichiometric ratios (1.2–1.5 equivalents of intermediates) are crucial for optimizing yields (e.g., 57% reported in a similar thiophene-amide synthesis) . Purification via reverse-phase HPLC with methanol-water gradients ensures high purity (>97%) .
Q. How should researchers ensure stability and proper storage of this compound for experimental reproducibility?
- Answer : Stability is influenced by moisture, light, and temperature. Store the compound in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong oxidizing agents or bases due to potential sulfanyl group degradation . For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is recommended. Pre-experiment checks via TLC or HPLC should confirm stability, as decomposition products (e.g., free thiols or carboxylic acid derivatives) may interfere with biological assays .
Advanced Research Questions
Q. What advanced analytical techniques are most effective for characterizing structural integrity and purity?
- Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 482.9421 vs. calculated 482.9578 for C₁₈H₁₃Cl₂N₄O₂S₃) .
- Multinuclear NMR : ¹H and ¹³C NMR detect chemical shifts specific to the dichlorophenyl (δ 7.30–7.44 ppm) and thiophene-carboxylic acid (δ 12.0 ppm) moieties .
- HPLC-PDA : Purity validation (e.g., 100% purity achieved via gradient elution) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C aromatic vibrations at ~600 cm⁻¹) .
Q. How does the substitution pattern on the thiophene ring influence biological activity?
- Answer : Structure-activity relationship (SAR) studies indicate that:
- The 2-carboxylic acid group enhances solubility and hydrogen-bonding interactions with target proteins (e.g., enzyme active sites) .
- The methylsulfanyl linker improves membrane permeability, while the 2,6-dichlorophenyl group contributes to hydrophobic interactions and target specificity (e.g., inhibition of bacterial porphobilinogen synthase) .
- Modifications to the thiophene core (e.g., methyl or amino substituents) alter electronic properties, affecting binding affinity. For example, 3-methylthiophene derivatives show reduced antibacterial activity compared to unsubstituted analogs .
Q. What experimental design considerations are critical for studying this compound’s modulation of nuclear receptors (e.g., LXR, FXR)?
- Answer :
- Cell Line Selection : Use LS180 colorectal adenocarcinoma cells, which express endogenous LXR and FXR, for transcriptional activity assays .
- Dose-Response Curves : Treat cells with 1–10 µM of the compound alongside activators (e.g., GW3965 for LXR) to assess synergistic/antagonistic effects .
- Controls : Include vehicle controls (DMSO) and reference agonists (e.g., rifampicin for PXR). Measure mRNA levels via qRT-PCR (e.g., SULT1C2/SULT1C3) to quantify receptor activation .
- Data Normalization : Use housekeeping genes (e.g., GAPDH) and validate results with Western blotting for protein-level changes .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or incubation times. Standardize protocols using CLSI guidelines .
- Compound Purity : Impurities (e.g., residual solvents) may skew results. Cross-validate purity via orthogonal methods (HPLC + HRMS) .
- Pharmacokinetic Factors : Assess metabolic stability using liver microsomes or plasma protein binding assays to explain in vitro-in vivo disparities .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., concentration, exposure time) contributing to activity differences .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress with TLC (silica gel, UV visualization) to minimize byproducts .
- Ecotoxicity Testing : Follow OECD Guidelines 201/202 for aquatic toxicity studies, given the compound’s potential environmental persistence .
- Data Reproducibility : Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) to facilitate cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
